molecular formula C10H18N4O B1480664 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine CAS No. 2098071-50-0

4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B1480664
CAS No.: 2098071-50-0
M. Wt: 210.28 g/mol
InChI Key: RKMDCZSVXMIZKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine” are not available, general methods for the synthesis of piperidine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For example, 4,4′-trimethylenedipiperidine can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, such as 1H-1,2,3-triazole, have been extensively studied for their potential in drug development due to their broad range of biological activities. These compounds have shown promise in anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The versatility of triazole derivatives in structural variations supports their consideration in the synthesis of new drugs. The continuous search for efficient and sustainable synthetic methods for these compounds is crucial in addressing emerging health challenges, including antibiotic resistance and neglected diseases (Ferreira et al., 2013).

Piperidine and Its Analogues in Medicinal Chemistry

Piperidine and its analogues have been identified as key scaffolds in medicinal chemistry, featuring in a variety of drugs with diverse pharmacological activities. Recent research has highlighted the anti-mycobacterial properties of piperazine-based compounds, including their potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). This underscores the role of piperidine as a vital building block in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Synthetic Chemistry and Green Approaches

The synthesis of triazole and piperidine derivatives also brings into focus the need for green chemistry approaches. The search for more efficient preparation methods that are mindful of energy savings and sustainability is critical. As new diseases emerge, there is a pressing need for innovative compounds that can address these health threats effectively, making the exploration of novel synthetic pathways for these derivatives highly relevant (Ferreira et al., 2013).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

4-[4-(ethoxymethyl)triazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-15-8-9-7-14(13-12-9)10-3-5-11-6-4-10/h7,10-11H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMDCZSVXMIZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(N=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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